molecular formula C9H6N2O2S B13302252 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid

5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13302252
M. Wt: 206.22 g/mol
InChI Key: HANKOZLVKFPQDN-UHFFFAOYSA-N
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Description

5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a thiazole ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid typically involves the reaction of pyridine derivatives with thiazole precursors under specific conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide, followed by cyclization and oxidation steps to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-4-YL)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a pyridine ring, thiazole ring, and carboxylic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H6N2O2S

Molecular Weight

206.22 g/mol

IUPAC Name

5-pyridin-4-yl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-5-11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)

InChI Key

HANKOZLVKFPQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=C(N=CS2)C(=O)O

Origin of Product

United States

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